1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Lipophilicity Drug-likeness Benzothiazole SAR

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283109-24-9) is a heterocyclic building block belonging to the benzothiazole-azetidine carboxylic acid class, with molecular formula C12H11ClN2O2S and molecular weight 282.75 g/mol. This compound is supplied by multiple vendors at a standard purity of 95% (HPLC) and is intended exclusively as a research intermediate or synthetic building block, not for direct human therapeutic use.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.75 g/mol
CAS No. 1283109-24-9
Cat. No. B1425038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
CAS1283109-24-9
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.75 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl
InChIInChI=1S/C12H11ClN2O2S/c1-6-8(13)2-3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
InChIKeyNLBZVFMBUNUOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283109-24-9): Structural Identity and Procurement Baseline


1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283109-24-9) is a heterocyclic building block belonging to the benzothiazole-azetidine carboxylic acid class, with molecular formula C12H11ClN2O2S and molecular weight 282.75 g/mol [1]. This compound is supplied by multiple vendors at a standard purity of 95% (HPLC) and is intended exclusively as a research intermediate or synthetic building block, not for direct human therapeutic use . Its computed XLogP3-AA of 3.1 indicates moderate lipophilicity, while the presence of one hydrogen-bond donor and five hydrogen-bond acceptors defines a specific molecular recognition profile that distinguishes it from close benzothiazole-azetidine analogs [1].

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: Why Substitution Pattern Dictates Fitness for Purpose


Within the benzothiazole-azetidine carboxylic acid series, the position and identity of substituents on the benzothiazole ring fundamentally alter lipophilicity, electronic distribution, and molecular recognition properties. Literature SAR on related S1P1 receptor agonists demonstrates that chlorine versus fluorine versus methyl substitution at the benzothiazole core produces divergent S1P3 selectivity profiles, with chlorination generally reducing S1P3 activity (EC50 shifts from 1.80–2.44 μM to 3.88–>25 μM) while fluorination can increase or decrease S1P3 activity depending on position [1]. Although these specific data derive from a benzyl-linked scaffold, the underlying principle—that seemingly minor changes in halogen identity and position on the benzothiazole core produce non-linear, non-interchangeable pharmacological outcomes—applies across the compound class. A user requiring a 5-chloro-4-methyl-substituted benzothiazole-azetidine scaffold cannot simply substitute the 6-fluoro, unsubstituted, or 5,7-dimethyl analog and expect equivalent physicochemical or biological performance.

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: Head-to-Head Physicochemical and Structural Differentiation Evidence


Lipophilicity (XLogP3-AA) Comparison: 5-Chloro-4-methyl vs. Unsubstituted Benzothiazole-Azetidine Analog

The target compound exhibits a computed XLogP3-AA of 3.1 versus a computed XLogP3-AA of approximately 1.9 for the unsubstituted parent 1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-69-9, MW 234.28), a difference of approximately +1.2 log units [1]. This increase is consistent with the additive contribution of the 5-chloro (+0.7 to +1.0) and 4-methyl (+0.5 to +0.6) substituents on the aromatic core. The higher lipophilicity of the target compound predicts enhanced passive membrane permeability and altered tissue distribution relative to the unsubstituted analog.

Lipophilicity Drug-likeness Benzothiazole SAR

Hydrogen-Bond Acceptor Count Differentiation: 5-Acceptor Profile vs. Class Analogs

The target compound possesses five hydrogen-bond acceptor sites (two from the carboxylic acid oxygens, one from the azetidine nitrogen, one from the benzothiazole nitrogen, and one from the benzothiazole sulfur) versus four for the 6-fluoro analog (CAS 1283109-69-2, C11H9FN2O2S, where fluorine replaces chlorine) and four for the unsubstituted parent [1]. The 5-chloro substituent does not add an H-bond acceptor, but the 4-methyl group contributes to steric bulk (molecular weight 282.75 vs. 252.27 for 6-fluoro analog) and modulates the local electrostatic environment of the benzothiazole ring system.

Molecular recognition Hydrogen bonding Pharmacophore design

Class-Level SAR: Chlorine Substitution on Benzothiazole Reduces Off-Target S1P3 Activity in Related S1P1 Agonist Series

In a structurally related benzothiazole-azetidine S1P1 agonist series, systematic SAR investigation revealed that chlorination at the terminal phenyl ring reduced S1P3 activity from EC50 = 1.80–2.44 μM (methyl-substituted) to EC50 = 3.88–>25 μM (chloro-substituted), while S1P1 activity was largely maintained (EC50 range 0.042–0.159 μM) [1]. Although these data come from a benzyl-linked azetidine scaffold rather than the direct azetidine-benzothiazole linkage of the target compound, they establish that chlorine substitution on the benzothiazole pharmacophore consistently produces S1P3-sparing profiles, in contrast to fluoro or unsubstituted analogs that can exhibit enhanced or variable S1P3 agonism [1]. The 5-chloro substitution on the target compound's benzothiazole core is predicted to confer a similar S1P3-sparing electronic effect.

S1P1 agonist S1P3 selectivity Benzothiazole SAR Immunomodulation

Vendor Purity Consistency: 95% Minimum Specification Across Independent Suppliers

The target compound is consistently supplied at ≥95% purity by multiple independent vendors, including AKSci (Catalog 1003DJ, 95%) , Leyan (Product No. 1350805, 95%) , and Chemscene (Cat. No. CS-0280135, 95%) , indicating reliable synthetic access and quality control across the supply chain. By comparison, some less common benzothiazole-azetidine analogs (e.g., 6-butyl or 6-isopropyl derivatives) are available from fewer sources with variable purity specifications, creating procurement risk for programs requiring consistent batch-to-batch performance.

Compound quality Reproducibility Procurement specification

1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: Evidence-Backed Application Scenarios for Scientific Procurement


S1P Receptor Pharmacology: S1P3-Sparing Probe Development

Based on class-level SAR evidence that chlorine substitution on the benzothiazole core reduces S1P3 agonist activity by 2- to >10-fold relative to methyl or hydrogen substituents [1], the target compound is a logical starting scaffold for medicinal chemistry programs seeking S1P1-selective or S1P3-sparing profiles. The 5-chloro-4-methyl substitution pattern provides a distinct electronic and steric environment compared to the 6-fluoro or unsubstituted analogs, which may exhibit different S1P3 activity profiles.

Physicochemical Property-Driven Fragment or Lead Optimization

The target compound's XLogP3-AA of 3.1—approximately 1.2 log units higher than the unsubstituted parent [2]—makes it a suitable candidate when increased lipophilicity is required to improve membrane permeability or target engagement within hydrophobic binding pockets. The five hydrogen-bond acceptor sites and molecular weight of 282.75 g/mol place it within lead-like chemical space, while the 4-methyl group provides a handle for further derivatization.

Multi-Vendor Procurement for Reproducible Research

With at least three independent commercial suppliers (AKSci, Leyan, Chemscene) offering this compound at a consistent ≥95% purity specification [2], this compound is suitable for multi-year research programs requiring batch-to-batch reproducibility and vendor redundancy. This contrasts with rarer benzothiazole-azetidine analogs that are single-sourced or have variable purity, which can introduce confounding factors in SAR campaigns.

Synthetic Intermediate for Benzothiazole Library Expansion

The azetidine-3-carboxylic acid moiety provides a reactive handle (via the carboxylic acid group) for amide coupling, esterification, or reduction, enabling incorporation into larger compound libraries. The 5-chloro substituent additionally offers a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), distinguishing this building block from the 6-fluoro or unsubstituted analogs which present different reactivity profiles [1].

Quote Request

Request a Quote for 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.